molecular formula C15H20N2O2 B6935909 N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide

Cat. No.: B6935909
M. Wt: 260.33 g/mol
InChI Key: CYQNJVIWTSWSLE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide is an organic compound characterized by its unique structural features. This compound is of interest in various research domains, particularly in the study of organic synthesis and chemical biology. Its core structure is derived from the conjugation of a 2,4-dimethylphenyl group with a 7-oxoazepane-2-carboxamide moiety, which introduces a degree of polarity and potential for hydrogen bonding.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-8-12(11(2)9-10)17-15(19)13-5-3-4-6-14(18)16-13/h7-9,13H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQNJVIWTSWSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCCC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 7-oxoazepane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N-methylformamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-7-oxoazepane-2-carboxamide is unique due to its 7-oxoazepane moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its reactivity and potential for hydrogen bonding, making it a valuable compound in various research applications.

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